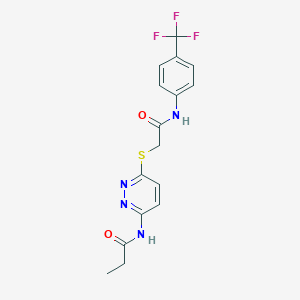

![molecular formula C16H14N4S B2739652 3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 315677-05-5](/img/structure/B2739652.png)

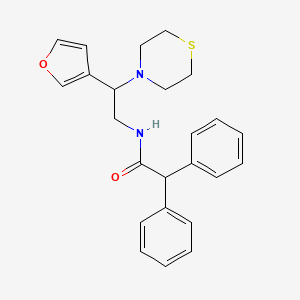

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazolopyrimidine derivatives and has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

- Synthesis Techniques : A variety of synthesis techniques have been developed to create thienopyrimidine derivatives, including those similar to "3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine". These techniques often involve cyclization reactions and the use of heteroaromatic o-aminonitriles. Notable methods include the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, which results in the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Some derivatives prepared through these synthesis methods exhibited pronounced antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Structural Studies and Mechanisms

- Mechanism Studies : Investigations into the mechanisms of rearrangement and synthesis pathways of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines have provided insights into the chemical behavior and structural nuances of these compounds. For instance, the recyclization of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines into thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been studied, highlighting the role of substituents in the triazole ring during rearrangement processes (Vorob’ev et al., 2006).

Antimicrobial and Anticancer Applications

Antimicrobial Activities : Some newly synthesized thieno and furopyrimidine derivatives have shown significant antimicrobial activities. The evaluation of these activities highlights the potential of thienopyrimidine derivatives in the development of new antimicrobial agents. Specific compounds have demonstrated effectiveness against a range of microbial strains, indicating their broad-spectrum antimicrobial potential (Hossain & Bhuiyan, 2009).

Anticancer Potential : The exploration of thienopyrimidine derivatives for their anticancer properties has revealed promising results. An unexpected Dimroth rearrangement in the synthesis of certain thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, for example, has led to compounds with potent antitumor activity. These compounds have been evaluated by the National Cancer Institute against a panel of 60 human tumor cell lines, showing strong antiproliferative activity at nanomolar concentrations (Lauria et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and ATF4 and NF-kB proteins . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . ATF4 and NF-kB proteins are involved in the regulation of cellular stress responses and inflammation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to inhibit CDK2, leading to a significant alteration in cell cycle progression . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the NF-kB inflammatory pathway and ER stress , both of which are involved in inflammation and cellular stress responses . By inhibiting these pathways, the compound can exert neuroprotective and anti-inflammatory effects .

Result of Action

The compound has promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Propriétés

IUPAC Name |

5-ethyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-3-13-18-19-15-14-12(11-6-4-10(2)5-7-11)8-21-16(14)17-9-20(13)15/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHDNXBKSYZUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=NC3=C2C(=CS3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

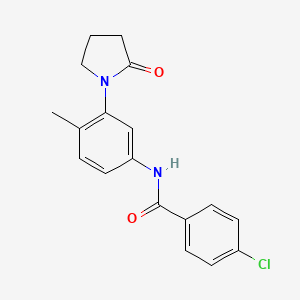

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2739569.png)

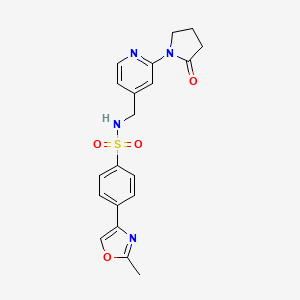

![7-(4-Ethoxybenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2739570.png)

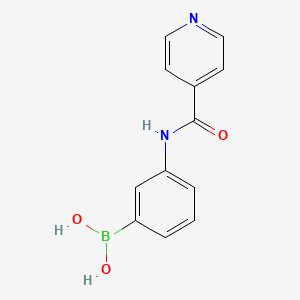

![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)

![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739588.png)

![4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2739590.png)

![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)